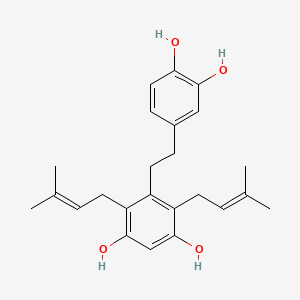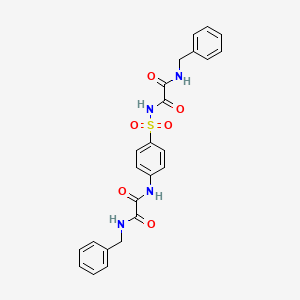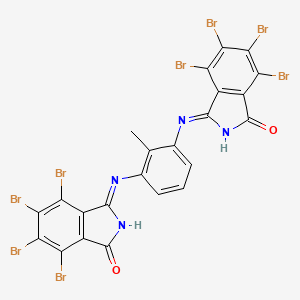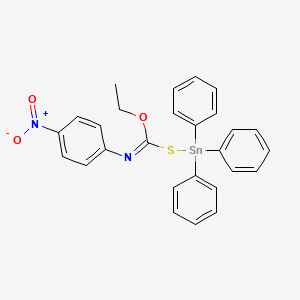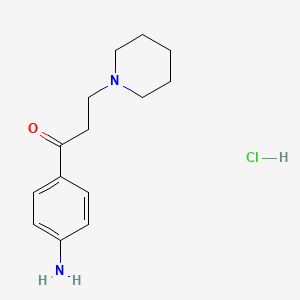
Propiophenone, 4'-amino-3-piperidino-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propiophenone, 4’-amino-3-piperidino-, monohydrochloride is a chemical compound with the molecular formula C14H20N2O.ClH and a molecular weight of 268.82 g/mol . This compound is known for its significant biological activities and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 4’-amino-3-piperidino-, monohydrochloride typically involves the aminomethylation of 4-substituted acetophenones, yielding a series of β-amino-4-substituted propiophenones. These intermediates are then reduced with lithium alumohydride in dry ether to produce 1-(4-substituted phenyl)-3-[4-substituted piperazino (piperidino)]propan-1-ols, which are subsequently converted to the corresponding dihydrochlorides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with careful control of reaction conditions to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Propiophenone, 4’-amino-3-piperidino-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: This compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium alumohydride (LiAlH4) is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various substituted phenylpropanols, piperidones, and other derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Propiophenone, 4’-amino-3-piperidino-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its effects on enzyme activity, particularly adenosine deaminase.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Propiophenone, 4’-amino-3-piperidino-, monohydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit adenosine deaminase, a key enzyme in purine metabolism, by binding to its active site and preventing the conversion of adenosine to inosine . This inhibition can lead to various biological effects, including altered cellular respiration and metabolism.
Comparación Con Compuestos Similares
Propiophenone, 4’-amino-3-piperidino-, monohydrochloride can be compared with other similar compounds, such as:
4’-Aminopropiophenone: Known for its toxicity and ability to convert hemoglobin to methemoglobin.
4-Piperidone derivatives: These compounds exhibit diverse biological activities and are used in drug development.
The uniqueness of Propiophenone, 4’-amino-3-piperidino-, monohydrochloride lies in its specific structure, which allows it to interact with particular molecular targets and exhibit distinct biological activities.
Propiedades
Número CAS |
97379-90-3 |
|---|---|
Fórmula molecular |
C14H21ClN2O |
Peso molecular |
268.78 g/mol |
Nombre IUPAC |
1-(4-aminophenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C14H20N2O.ClH/c15-13-6-4-12(5-7-13)14(17)8-11-16-9-2-1-3-10-16;/h4-7H,1-3,8-11,15H2;1H |
Clave InChI |
RHJXUCHWUDVIDM-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCC(=O)C2=CC=C(C=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


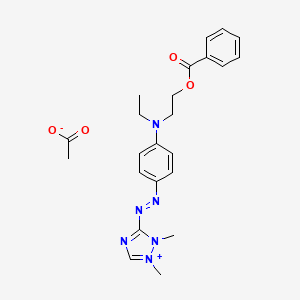

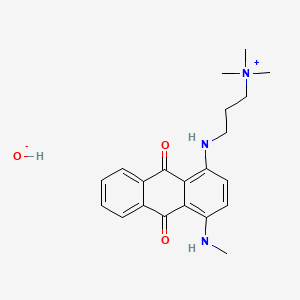

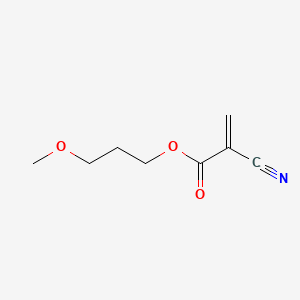
![2-[3-(3-Ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-3-(2-hydroxyethyl)benzothiazolium bromide](/img/structure/B12702519.png)
